Isosafrole glycol

Description

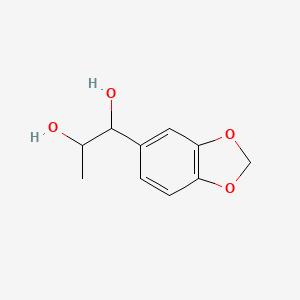

Structure

2D Structure

3D Structure

Properties

CAS No. |

62512-79-2 |

|---|---|

Molecular Formula |

C10H12O4 |

Molecular Weight |

196.20 g/mol |

IUPAC Name |

1-(1,3-benzodioxol-5-yl)propane-1,2-diol |

InChI |

InChI=1S/C10H12O4/c1-6(11)10(12)7-2-3-8-9(4-7)14-5-13-8/h2-4,6,10-12H,5H2,1H3 |

InChI Key |

YIRAEUKOPKEBHB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1=CC2=C(C=C1)OCO2)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Elucidation of the Chemical Structure of Isosafrole Glycol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure elucidation of isosafrole glycol, also known as 1-(1,3-benzodioxol-5-yl)propane-1,2-diol. The document details the synthesis of this compound from its precursor, isosafrole, through peracid oxidation, and outlines purification methodologies. A core component of this guide is the detailed presentation of spectroscopic data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, which are fundamental to the structural confirmation of the molecule. All quantitative data is summarized in structured tables for clarity and comparative analysis. Furthermore, this guide includes detailed experimental protocols and visual diagrams of the synthesis workflow to aid in the practical application of this information.

Introduction

This compound is a diol derivative of isosafrole, a naturally occurring phenylpropene. The structural elucidation of this compound is crucial for its identification in various contexts, including synthetic chemistry, forensic analysis, and metabolism studies. The molecule possesses a molecular formula of C₁₀H₁₂O₄ and a molecular weight of 196.20 g/mol . This guide serves as a technical resource for professionals requiring a detailed understanding of the synthesis and characterization of this compound.

Synthesis of this compound

The primary route for the synthesis of this compound is the oxidation of the double bond in isosafrole. A common and effective method is peracid oxidation, utilizing reagents such as performic acid or peracetic acid.

Experimental Protocol: Peracid Oxidation of Isosafrole

This protocol is adapted from established methodologies for the epoxidation and subsequent hydrolysis of alkenes.

Materials:

-

Isosafrole

-

Hydrogen peroxide (30-35%)

-

Formic acid (80-90%) or Glacial acetic acid

-

Dichloromethane (B109758) (DCM) or Acetone

-

Sodium bicarbonate (NaHCO₃)

-

Sodium hydroxide (B78521) (NaOH) solution (5%)

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Sulfuric acid (15%)

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

Preparation of the Peracid: In a separate flask, cautiously prepare the peracid solution. For performic acid, mix hydrogen peroxide and formic acid. For peracetic acid, a mixture of hydrogen peroxide, acetic acid, and a catalytic amount of sulfuric acid can be used. Allow the mixture to stir at room temperature for approximately one hour before use.[1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve isosafrole in a suitable solvent such as dichloromethane or acetone. Add sodium bicarbonate to the solution to act as a buffer.

-

Oxidation: Slowly add the prepared peracid solution dropwise to the stirred isosafrole solution. The reaction is exothermic and should be controlled by external cooling (e.g., an ice bath) to maintain a temperature below 40°C.[2]

-

Reaction Monitoring: Allow the mixture to stir at room temperature for several hours (typically 16 hours) to ensure the completion of the reaction. The progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and a 5% sodium hydroxide solution to neutralize any remaining acid.

-

Extraction and Drying: Extract the aqueous layer with dichloromethane. Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture. This mixture may contain this compound, its formate (B1220265) or acetate (B1210297) esters, and other byproducts.[1]

-

Hydrolysis of Esters (if necessary): To convert any formed esters to the diol, the crude product can be refluxed in a mixture of methanol and 15% sulfuric acid for a few hours.[2]

-

Purification: The crude this compound can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Synthesis Workflow

Spectroscopic Data and Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~147.9 | C (Aromatic, attached to -O-CH₂-O-) |

| ~146.8 | C (Aromatic, attached to -O-CH₂-O-) |

| ~131.5 | C (Aromatic, quaternary) |

| ~121.0 | CH (Aromatic) |

| ~108.3 | CH (Aromatic) |

| ~108.1 | CH (Aromatic) |

| ~101.1 | O-CH₂-O (Methylenedioxy) |

| ~75.0 | CH-OH (C1' of propane-1,2-diol) |

| ~70.0 | CH-OH (C2' of propane-1,2-diol) |

| ~19.0 | CH₃ |

Table 1: ¹³C NMR Chemical Shift Assignments for this compound.

3.1.2. ¹H NMR Spectroscopy (Predicted)

While a publicly available, fully assigned ¹H NMR spectrum for this compound is not readily accessible, a predicted spectrum can be inferred based on the known chemical shifts of similar benzodioxole-containing compounds and the principles of NMR spectroscopy.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.80 | d | 1H | Aromatic H |

| ~6.75 | dd | 1H | Aromatic H |

| ~6.70 | d | 1H | Aromatic H |

| ~5.95 | s | 2H | O-CH₂-O (Methylenedioxy) |

| ~4.50 | d | 1H | CH-OH (C1' of propane-1,2-diol) |

| ~3.90 | m | 1H | CH-OH (C2' of propane-1,2-diol) |

| ~2.5-3.5 (broad) | s | 2H | -OH (Hydroxyl protons) |

| ~1.10 | d | 3H | CH₃ |

Table 2: Predicted ¹H NMR Spectral Data for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity | Proposed Fragment Ion |

| 196 | Low | [M]⁺ (Molecular Ion) |

| 151 | High | [M - CH₃CHO]⁺ |

| 135 | Moderate | [M - CH(OH)CH₃]⁺ |

| 123 | Moderate | [C₇H₇O₂]⁺ |

| 105 | Moderate | [C₇H₅O]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Table 3: Key Fragmentation Ions in the Mass Spectrum of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, Strong | O-H stretch (hydroxyl groups) |

| 3050 - 3000 | Medium | C-H stretch (aromatic) |

| 2980 - 2850 | Medium | C-H stretch (aliphatic) |

| 1610, 1500, 1450 | Medium | C=C stretch (aromatic ring) |

| 1250 | Strong | C-O stretch (aryl ether) |

| 1090 | Strong | C-O stretch (secondary alcohol) |

| 1040 | Strong | C-O stretch (primary alcohol) |

| 930 | Medium | O-CH₂-O stretch |

Table 4: Characteristic Infrared Absorption Bands for this compound.

Conclusion

The chemical structure of this compound has been unequivocally elucidated through a combination of synthesis and spectroscopic analysis. The detailed experimental protocols for its preparation from isosafrole provide a reliable method for obtaining this compound. The comprehensive NMR, MS, and IR data presented in this guide offer a complete spectral fingerprint for the unambiguous identification of this compound. This technical guide serves as a valuable resource for researchers and professionals in various scientific disciplines, facilitating further studies and applications involving this molecule.

References

An In-depth Technical Guide to the Physicochemical Properties of Isosafrole Glycol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosafrole glycol, systematically known as 1-(1,3-benzodioxol-5-yl)propane-1,2-diol, is a dihydroxylated derivative of isosafrole. It serves as a critical intermediate in chemical syntheses and is a metabolite in the biological transformation of isosafrole. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an examination of its metabolic pathway. While extensive data is available for its precursor, isosafrole, specific experimental data for some of the physicochemical properties of this compound are not widely reported in publicly accessible literature. This guide compiles the available information and provides context based on related compounds.

Physicochemical Properties

Table 1: General and Physical Properties of this compound

| Property | Value |

| Systematic Name | 1-(1,3-benzodioxol-5-yl)propane-1,2-diol[1] |

| Synonyms | This compound, 1-(3,4-Methylenedioxyphenyl)-1,2-propanediol[1] |

| CAS Number | 62512-79-2[1][2] |

| Molecular Formula | C₁₀H₁₂O₄[1][2] |

| Molecular Weight | 196.20 g/mol [1] |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Table 2: Physicochemical Properties of Isosafrole (for comparison)

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.19 g/mol |

| Melting Point | 6.75 °C @ 760.00 mm Hg[3] |

| Boiling Point | 254.00 to 255.00 °C @ 760.00 mm Hg[3] |

| Solubility | Insoluble in water; soluble in alcohol[3] |

Experimental Protocols

Synthesis of this compound via Peracid Oxidation of Isosafrole

This compound can be synthesized from isosafrole through oxidation with a peracid, such as performic acid. This process involves the epoxidation of the double bond in isosafrole, followed by acid-catalyzed hydrolysis of the epoxide to form the glycol.

Workflow for the Synthesis of this compound

Detailed Methodology:

-

Preparation of Performic Acid: In a suitable reaction vessel, carefully add 34 g of 30% hydrogen peroxide to 150 g of 80% formic acid with stirring. The mixture should be prepared shortly before use due to the instability of performic acid.

-

Reaction Setup: In a separate flask equipped with a stirrer and a dropping funnel, dissolve 32.4 g of isosafrole in 120 mL of a suitable solvent like acetone (B3395972) or dichloromethane.

-

Oxidation: Cool the isosafrole solution in an ice bath. Slowly add the prepared performic acid solution dropwise to the isosafrole solution, ensuring the reaction temperature does not exceed 40°C.

-

Reaction Progression: After the addition is complete, continue stirring the reaction mixture for several hours (e.g., 16 hours) at room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent like dichloromethane. The organic layer is then washed with a basic solution (e.g., sodium bicarbonate) to neutralize any remaining acid, followed by a wash with brine.

-

Isolation and Purification: The organic solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by chromatography.

Analytical Methods

The analysis of this compound can be performed using various chromatographic techniques.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: GC separates volatile and thermally stable compounds, which are then detected and identified by MS based on their mass-to-charge ratio and fragmentation patterns.

-

Sample Preparation: this compound may require derivatization to increase its volatility for GC analysis.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer. The choice of the GC column (e.g., a nonpolar or semi-polar capillary column) will depend on the specific analytical needs[4].

-

Application: GC-MS is a powerful tool for the identification and quantification of this compound, especially in complex mixtures, and for identifying impurities from the synthesis process[5][6].

2. High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

-

Methodology: A reversed-phase HPLC method is generally suitable for the analysis of propanediol (B1597323) derivatives. A C18 column can be used with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer)[7][8].

-

Detection: A variety of detectors can be used, including UV-Vis (if the analyte has a chromophore) or a refractive index (RI) detector for universal detection of glycols[9]. For enhanced sensitivity and selectivity, HPLC can be coupled with mass spectrometry (LC-MS)[10].

-

Application: HPLC is well-suited for the quantification of this compound in various samples and for monitoring the purity of the synthesized product.

Biological Activity and Signaling Pathways

Metabolic Pathway of Isosafrole

Isosafrole is metabolized in vivo primarily by the cytochrome P450 (CYP) enzyme system in the liver[11]. One of the metabolic pathways involves the oxidation of the propenyl side chain, leading to the formation of an epoxide intermediate. This epoxide is then hydrolyzed by epoxide hydrolase to form the corresponding dihydrodiol, which is this compound[3].

Metabolic Conversion of Isosafrole to this compound

This metabolic activation is a crucial step in the bioactivity and potential toxicity of isosafrole and related compounds. The formation of the glycol is a detoxification step, converting the reactive epoxide into a more water-soluble and readily excretable compound.

Conclusion

This compound is a significant compound in both synthetic chemistry and toxicology as an intermediate and metabolite of isosafrole. While there is a notable lack of publicly available, experimentally determined physicochemical data for this specific molecule, its synthesis and metabolic pathways are better understood. The experimental protocols and analytical methods described in this guide are based on established procedures for related compounds and provide a solid foundation for researchers working with this compound. Further studies are warranted to fully characterize the physicochemical properties of this important molecule.

References

- 1. 1,2-Propanediol, 1-(1,3-benzodioxol-5-yl)- | C10H12O4 | CID 6454417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2H-1,3-Benzodioxol-5-yl)propane-1,2-diol - Wikidata [wikidata.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. researchgate.net [researchgate.net]

- 8. internationaljournalssrg.org [internationaljournalssrg.org]

- 9. Separation of 1,2-Propanediol, 1-benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. Interactions of safrole and isosafrole and their metabolites with cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isosafrole-induced cytochrome P2-450 in DBA/2N mouse liver. Characterization and genetic control of induction - PubMed [pubmed.ncbi.nlm.nih.gov]

Isosafrole glycol CAS number and registry information

For Researchers, Scientists, and Drug Development Professionals

Core Registry Information

Isosafrole glycol, also known as 1-(1,3-benzodioxol-5-yl)propane-1,2-diol, is a chemical compound with the CAS number 62512-79-2 .[1][2] It is a diol derivative of isosafrole and a known metabolite of both safrole and isosafrole.[3]

This guide provides a comprehensive overview of the available technical data on this compound, including its chemical properties, synthesis protocols, metabolic pathways, and biological activity.

Quantitative Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 62512-79-2 | [1][2] |

| Molecular Formula | C₁₀H₁₂O₄ | [1] |

| Molecular Weight | 196.20 g/mol | [1] |

| IUPAC Name | 1-(1,3-benzodioxol-5-yl)propane-1,2-diol | [1] |

| Synonyms | This compound, 1-(2H-1,3-BENZODIOXOL-5-YL)PROPANE-1,2-DIOL | [1][2] |

| InChI | InChI=1S/C10H12O4/c1-6(11)10(12)7-2-3-8-9(4-7)14-5-13-8/h2-4,6,10-12H,5H2,1H3 | [1] |

| InChIKey | YIRAEUKOPKEBHB-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC(C(C1=CC2=C(C=C1)OCO2)O)O | [1] |

Experimental Protocols

Chemical Synthesis from Isosafrole

This compound can be synthesized from its precursor, isosafrole, through oxidation. A common method involves the use of hydrogen peroxide and formic acid.[4]

Methodology:

-

Dissolve 5 grams of isosafrole in 19 mL of acetone (B3395972) and cool the solution in an ice bath.[4]

-

Slowly add a mixture of 4.7 mL of 30% hydrogen peroxide and 15.9 mL of 96% formic acid to the solution with continuous stirring.[4]

-

Continue stirring the reaction mixture for an additional 2 hours.[4]

-

Allow the mixture to stand at room temperature for 16 hours.[4]

-

Remove the solvent under reduced pressure without applying heat.

-

The resulting residue contains this compound, which can be further purified using chromatographic techniques. It is important to note that without acetone as a cosolvent, the product mixture may also contain the ketone (3,4-methylenedioxyphenyl-2-propanone), as well as mono- and diformates of the diol.[4]

Chemo-enzymatic Synthesis of this compound

A greener, chemo-enzymatic method has been developed for the synthesis of vicinal diols from propenylbenzenes, including isosafrole.[5] This two-step process involves lipase-catalyzed epoxidation followed by epoxide hydrolysis.

Methodology:

-

Epoxidation:

-

Dissolve isosafrole (2.96 mmol) in 15 mL of ethyl acetate.

-

Add 382 µL of a 35% w/w aqueous solution of hydrogen peroxide (4.44 mmol) and 10 mg of Novozym 435 (immobilized lipase (B570770) B from Candida antarctica).[5]

-

Incubate the mixture in a thermoshaker at 30°C for 18 hours.[5] This in situ generation of peroxyacetic acid from ethyl acetate, catalyzed by the lipase, leads to the epoxidation of isosafrole.

-

-

Hydrolysis:

-

Following the epoxidation, the resulting isosafrole epoxide is hydrolyzed to the corresponding diol. This can be achieved by treatment with methanolic potassium hydroxide.[3]

-

The reaction mixture is then subjected to work-up and purification, typically involving extraction and chromatography, to isolate the this compound.

-

Metabolic and Signaling Pathways

This compound is a significant metabolite in the detoxification pathway of isosafrole and its parent compound, safrole. It is formed via the epoxide-diol pathway.

Metabolic Pathway of Isosafrole

The metabolism of isosafrole can proceed through several routes, with the formation of the diol being a key step. The primary pathway involves the oxidation of the propenyl side chain.[3] This process is catalyzed by cytochrome P450 enzymes.[6]

The epoxide-diol pathway is a common metabolic route for compounds containing a double bond. In the case of isosafrole, the double bond is first epoxidized to form isosafrole epoxide. This epoxide is then hydrolyzed by epoxide hydrolase to yield this compound. This conversion is generally considered a detoxification step, as the resulting diol is more water-soluble and can be more readily excreted from the body.

While isosafrole and its parent compound safrole have been shown to have carcinogenic properties, the formation of this compound is part of the metabolic process that can lead to detoxification.[7][8] There is currently no evidence to suggest that this compound itself initiates any significant cellular signaling pathways. Its primary role appears to be that of a metabolic intermediate.

Experimental Workflow Visualization

The chemo-enzymatic synthesis of this compound can be visualized as a two-step process.

References

- 1. 1,2-Propanediol, 1-(1,3-benzodioxol-5-yl)- | C10H12O4 | CID 6454417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2H-1,3-Benzodioxol-5-yl)propane-1,2-diol - Wikidata [wikidata.org]

- 3. Chemo-enzymatic oxidative cleavage of isosafrole for the synthesis of piperonal - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Chemo-enzymatic synthesis and biological activity evaluation of propenylbenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Safrole - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic Profile of Isosafrole Glycol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isosafrole glycol, chemically known as 1-(1,3-benzodioxol-5-yl)propane-1,2-diol. The information presented herein is essential for the identification, characterization, and quantitative analysis of this compound in various research and development settings. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental protocols for these analytical techniques, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Predicted data available, experimental data not found in search results |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in search results |

Table 4: Mass Spectrometry (MS) Data

| m/z | Fragmentation |

| Data not available in search results |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data validation. The following are generalized protocols based on standard laboratory practices for the analysis of aromatic glycols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed spectral analysis.

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent may depend on the sample's solubility and the desired resolution of hydroxyl proton signals.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: Typically 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Typically 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Assign the peaks based on chemical shifts, coupling patterns, and integration values.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

Thin Film (for oils): If the sample is a viscous liquid, a thin film can be prepared by placing a drop of the sample between two KBr or NaCl plates.

-

KBr Pellet (for solids): If the sample is a solid, grind a small amount (1-2 mg) with anhydrous KBr (100-200 mg) and press into a transparent pellet.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the solvent.

-

Place the prepared sample in the spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Data Analysis:

-

Identify characteristic absorption bands for functional groups such as O-H (hydroxyl), C-H (aromatic and aliphatic), C=C (aromatic), and C-O.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

GC-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, dichloromethane).

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: A typical range would be m/z 40-400.

-

Data Analysis:

-

Identify the molecular ion peak (M⁺) which corresponds to the molecular weight of the compound (196.20 g/mol for C₁₀H₁₂O₄).[1]

-

Analyze the fragmentation pattern to identify characteristic fragment ions. This can provide structural information. For example, the loss of a methyl group (CH₃, 15 Da) or a hydroxyl group (OH, 17 Da) are common fragmentation pathways for such molecules.

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to the Solubility of Isosafrole Glycol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of isosafrole glycol (1-(1,3-benzodioxol-5-yl)propane-1,2-diol). Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this document synthesizes predictive assessments based on the molecule's structural attributes and the known solubility of analogous compounds. Furthermore, it offers detailed experimental protocols for the precise and accurate determination of this compound's solubility in a range of organic solvents. This guide is intended to be a valuable resource for researchers in chemistry, pharmacology, and drug development who are working with or developing this compound and related compounds.

Introduction

This compound, a diol derivative of isosafrole, possesses a unique chemical structure that combines a hydrophobic benzodioxole moiety with a hydrophilic diol functional group. This amphiphilic nature suggests a complex solubility profile that is critical to understand for applications in chemical synthesis, formulation development, and biological studies. The presence of the two hydroxyl groups in the glycol side chain is expected to significantly influence its polarity and hydrogen bonding capacity, differentiating its solubility from that of its precursors, safrole and isosafrole. This guide aims to provide a predictive framework for its solubility and the methodologies to empirically validate these predictions.

Predicted Solubility of this compound

Based on the principle of "like dissolves like" and the known solubility patterns of compounds with similar functional groups (diols and benzodioxoles), a predicted solubility profile for this compound has been compiled. The diol group, with its capacity for hydrogen bonding, suggests an affinity for polar solvents.[1][2] Conversely, the nonpolar benzodioxole ring system indicates that solubility in nonpolar organic solvents is also possible.[3]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | High to Moderate | The diol group can form strong hydrogen bonds with the hydroxyl groups of protic solvents. Solubility in water is expected to be moderate due to the hydrophobic benzodioxole ring.[1][4] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Moderate to High | The polarity of these solvents can solvate the polar diol group, while the organic nature of the solvents can accommodate the benzodioxole moiety. |

| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | The aromatic ring of these solvents can interact favorably with the benzodioxole ring of this compound through π-π stacking. However, the polar diol group will limit high solubility. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low to Insoluble | The high polarity of the diol functional group makes it incompatible with nonpolar aliphatic solvents.[4] |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can solvate both the polar and nonpolar regions of the molecule to some extent. |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, standardized experimental methods are essential. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (equilibrium) solubility.[5]

The Shake-Flask Method for Thermodynamic Solubility

This method measures the equilibrium concentration of a solute in a solvent at a specific temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (B75204) and PTFE septa

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a controlled temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility of this compound in the solvent at the specified temperature based on the concentration of the saturated solution.

-

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows for determining the solubility of this compound.

References

The Stereochemical Landscape of Isosafrole Glycol: A Technical Guide to its Chirality and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosafrole glycol, scientifically known as 1-(1,3-benzodioxol-5-yl)propane-1,2-diol, is a vicinal diol derivative of isosafrole. The presence of two adjacent chiral centers in its structure gives rise to a rich stereochemical profile, comprising four possible stereoisomers. The specific spatial arrangement of the hydroxyl groups significantly influences the molecule's biological activity and physicochemical properties, making a thorough understanding of its stereoisomers crucial for applications in drug development and other scientific research. This technical guide provides an in-depth exploration of the chirality of this compound, methodologies for its stereoselective synthesis, and protocols for the characterization of its stereoisomers.

Understanding the Stereoisomers of this compound

The structure of this compound contains two chiral centers at the C1 and C2 positions of the propane (B168953) chain. This results in a maximum of 22 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The starting material, isosafrole, exists as two geometric isomers: trans-isosafrole and cis-isosafrole. The stereochemical outcome of the dihydroxylation reaction is dependent on the geometry of the starting alkene.

-

From trans-Isosafrole: Dihydroxylation of the trans isomer leads to the formation of the (1R,2R) and (1S,2S) enantiomers (the threo pair) and the (1R,2S) and (1S,2R) enantiomers (the erythro pair).

-

From cis-Isosafrole: Dihydroxylation of the cis isomer also yields the erythro and threo pairs of enantiomers.

The relationship between the stereoisomers is summarized in the diagram below.

Caption: Stereochemical relationships of this compound isomers.

Stereoselective Synthesis of this compound

The controlled synthesis of specific stereoisomers of this compound is paramount for investigating their individual biological activities. The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful and widely used method for the enantioselective synthesis of vicinal diols from alkenes. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to direct the hydroxylation to a specific face of the double bond.

The choice of the chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), determines the stereochemical outcome. Commercially available reagent mixtures, known as AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), provide reliable and high enantioselectivity for a wide range of alkenes.

Predicted Stereochemical Outcome of Sharpless Asymmetric Dihydroxylation of trans-Isosafrole

| Reagent | Chiral Ligand | Predicted Major Product |

| AD-mix-α | (DHQ)₂PHAL | (1S,2S)-Isosafrole Glycol |

| AD-mix-β | (DHQD)₂PHAL | (1R,2R)-Isosafrole Glycol |

Note: This table presents the predicted stereochemical outcome based on the established mnemonic for the Sharpless Asymmetric Dihydroxylation. Actual experimental verification is necessary to confirm the absolute configuration and enantiomeric excess.

Experimental Protocol: General Procedure for Sharpless Asymmetric Dihydroxylation of trans-Isosafrole

This protocol provides a general guideline for the asymmetric dihydroxylation of trans-isosafrole. Optimization of reaction conditions may be necessary to achieve the desired yield and enantioselectivity.

Materials:

-

trans-Isosafrole

-

AD-mix-α or AD-mix-β

-

Water

-

Methanesulfonamide (B31651) (CH₃SO₂NH₂)

-

Sodium sulfite (B76179) (Na₂SO₃)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve trans-isosafrole (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

-

Reagent Addition: To the stirred solution, add the appropriate AD-mix (1.4 g per 1.0 mmol of alkene) and methanesulfonamide (0.1 mmol).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature (or 0 °C for sensitive substrates) and monitor the progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, add solid sodium sulfite (1.5 g) and stir for an additional 30-60 minutes.

-

Work-up: Add ethyl acetate (20 mL) and stir for 10 minutes. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Caption: Experimental workflow for the synthesis of this compound.

Separation and Characterization of this compound Stereoisomers

The separation and characterization of the individual stereoisomers of this compound are essential for determining the success of a stereoselective synthesis and for isolating pure enantiomers for further study.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and effective method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

General Protocol for Chiral HPLC Separation:

A specific method for the separation of this compound stereoisomers would need to be developed and validated. The following is a general starting point for method development:

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, IC) is often a good starting point for the separation of diols.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The ratio of the solvents is a critical parameter for achieving separation.

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is common.

-

Detection: UV detection at a wavelength where the benzodioxole ring absorbs (around 285 nm) is suitable.

Caption: Workflow for chiral HPLC method development.

Spectroscopic and Physical Characterization

Once separated, each stereoisomer must be characterized to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methylenedioxy protons, the methine protons of the diol, and the methyl group. The coupling constants between the methine protons (C1-H and C2-H) can provide information about their relative stereochemistry (syn or anti).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.

Optical Rotation:

The specific rotation ([α]) is a fundamental property of a chiral molecule and is measured using a polarimeter. Enantiomers will have equal and opposite specific rotations. The measurement of the specific rotation of a synthesized sample can be used to determine its enantiomeric excess (ee) if the specific rotation of the pure enantiomer is known.

Quantitative Data (Hypothetical):

Due to the lack of publicly available experimental data for the specific stereoisomers of this compound, the following table is presented as a template for how such data would be organized. The values are hypothetical and for illustrative purposes only.

| Stereoisomer | ¹H NMR (δ, ppm)a | ¹³C NMR (δ, ppm)b | Specific Rotation [α]D20 (c=1, CHCl₃) |

| (1R,2R)-Isosafrole Glycol | Hypothetical Data | Hypothetical Data | Hypothetical Positive Value |

| (1S,2S)-Isosafrole Glycol | Hypothetical Data | Hypothetical Data | Hypothetical Negative Value |

| (1R,2S)-Isosafrole Glycol | Hypothetical Data | Hypothetical Data | Hypothetical Value |

| (1S,2R)-Isosafrole Glycol | Hypothetical Data | Hypothetical Data | Hypothetical Value |

| a Key diagnostic signals and coupling constants would be listed here. | |||

| b Chemical shifts for all unique carbons would be listed here. |

Conclusion

The stereochemistry of this compound is a critical aspect that dictates its properties and potential applications. The Sharpless Asymmetric Dihydroxylation provides a powerful tool for the controlled synthesis of its enantiomers. The successful isolation and characterization of each stereoisomer, through techniques such as chiral HPLC, NMR spectroscopy, and polarimetry, are essential for advancing research in fields where this molecule may have significant impact. Further research to establish the specific quantitative data for the stereoisomers of this compound is warranted to fully unlock their scientific potential.

A Technical Guide to the Thermal Stability and Degradation of Isosafrole Glycol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isosafrole glycol, scientifically known as 1-(1,3-benzodioxol-5-yl)propane-1,2-diol, is a diol of significant interest in various chemical syntheses. Understanding its thermal stability and degradation profile is critical for ensuring the safety, purity, and efficacy of related manufacturing processes and final products. This technical guide provides an in-depth overview of the thermal behavior of this compound, drawing upon data from analogous and structurally related glycols to infer its stability and degradation pathways. It offers detailed experimental protocols for key analytical techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS), to enable researchers to perform their own assessments.

Introduction

While specific thermochemical data for this compound is not extensively available in public literature, its structural similarity to other well-studied glycols, such as propylene (B89431) glycol and ethylene (B1197577) glycol, allows for informed predictions of its thermal properties. The presence of the benzodioxole ring is expected to influence its thermal stability. Generally, the degradation of glycols is initiated by heat and can be accelerated by the presence of oxygen and contaminants. This process can lead to the formation of various by-products, including organic acids, which may impact the quality and safety of subsequent products.

Predicted Thermal Stability and Degradation

Based on the behavior of similar glycols, the thermal degradation of this compound is likely to commence at elevated temperatures. For comparison, propylene glycol begins to decompose around 188°C (370°F), while ethylene glycol degradation starts at approximately 200°C (392°F)[1]. The degradation process for glycols typically involves oxidation and thermal decomposition, leading to the formation of acidic by-products and a reduction in the fluid's heat transfer efficiency[2].

Potential Degradation Pathways:

The thermal decomposition of this compound, particularly in an inert atmosphere (pyrolysis), is anticipated to proceed via dehydration reactions, similar to propylene glycol[3]. This could lead to the formation of corresponding aldehydes and ketones. The presence of oxygen would likely introduce oxidative degradation pathways, resulting in a more complex mixture of degradation products, including carboxylic acids.

Comparative Thermal Properties of Common Glycols

To provide a framework for understanding the potential thermal behavior of this compound, the following table summarizes the decomposition temperatures of related, well-characterized glycols.

| Glycol | Onset of Decomposition Temperature (°C) | Key Degradation Products (General) |

| Ethylene Glycol | ~200 °C[1] | Organic acids, aldehydes |

| Propylene Glycol | ~188 °C[1] | Aldehydes (propanal, acetone, formaldehyde, acetaldehyde), organic acids[3] |

Note: This data is provided for comparative purposes. The actual thermal stability of this compound may differ and should be determined experimentally.

Experimental Protocols for Thermal Analysis

Thermogravimetric Analysis (TGA) for Determining Thermal Stability

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a primary technique for determining the thermal stability and decomposition profile of a substance.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place a small, representative sample of this compound (typically 5-10 mg) into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert environment.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Analysis: The resulting TGA curve plots mass loss versus temperature. The onset of decomposition is determined as the temperature at which significant mass loss begins.

Differential Scanning Calorimetry (DSC) for Phase Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures such as melting, boiling, and glass transitions, as well as to study thermal stability.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. A pinhole in the lid may be used for boiling point determination to allow for vapor-liquid equilibrium.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample at a controlled rate (e.g., 10°C/min) over the desired temperature range. For boiling point determination, the pressure can be varied.

-

-

Data Analysis: The DSC thermogram shows endothermic and exothermic peaks corresponding to phase transitions. The boiling point can be determined from the onset of the boiling endotherm.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) for Degradation Product Identification

Py-GC/MS is a powerful technique for identifying the products of thermal decomposition. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Methodology:

-

Sample Preparation: A small amount of this compound (microgram to low-milligram range) is placed in a pyrolysis sample holder.

-

Pyrolysis: The sample is pyrolyzed at a specific temperature (e.g., 750°C) in an inert atmosphere (helium)[4].

-

Gas Chromatography: The pyrolysis products are swept into a GC column (e.g., a 5% phenyl capillary column) where they are separated based on their boiling points and interactions with the stationary phase[4].

-

Mass Spectrometry: The separated components are introduced into a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, allowing for their identification by comparing the resulting mass spectra to spectral libraries.

Visualizing Experimental Workflows and Relationships

To aid in the understanding of the experimental processes and the relationships between them, the following diagrams are provided.

Caption: Workflow for Thermogravimetric Analysis (TGA).

References

A Technical Guide to Historical Methods for the Synthesis of Isosafrole Glycol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosafrole glycol, formally known as 1-(3,4-methylenedioxyphenyl)-1,2-propanediol, is a vicinal diol that has historically served as a key intermediate in the synthesis of various compounds, most notably piperonal (B3395001) (heliotropin), a valuable fragrance and flavoring agent, and piperonyl methyl ketone (MDP2P), a precursor in the synthesis of other compounds. The historical methods for the synthesis of this compound from isosafrole primarily revolve around the oxidation of the alkene functional group in the propenyl side chain. This technical guide provides an in-depth overview of the principal historical methods employed for this conversion, with a focus on experimental protocols, quantitative data, and reaction pathways prevalent from the early to mid-20th century.

Core Synthesis Methodologies

The historical synthesis of this compound has been dominated by three main oxidative methods:

-

Performic Acid Oxidation: This method involves the in-situ formation of performic acid from the reaction of formic acid and hydrogen peroxide. Performic acid then acts as the oxidizing agent.

-

Peracetic Acid Oxidation: Similar to the performic acid method, this process utilizes peracetic acid, formed from acetic acid and hydrogen peroxide, to oxidize the double bond of isosafrole.

-

Potassium Permanganate (B83412) Oxidation: A classic method for the dihydroxylation of alkenes, potassium permanganate in a cold, alkaline, or neutral solution was also employed for the synthesis of this compound.

-

Osmium Tetroxide Dihydroxylation: Although a more specialized and expensive reagent, osmium tetroxide provides a high-yield method for the syn-dihydroxylation of alkenes and was a known method during the historical period covered.

Experimental Protocols and Data

The following sections detail the experimental procedures for each historical method, accompanied by tables summarizing the quantitative data for easy comparison.

Performic Acid Oxidation

This method was a common procedure for the peracid oxidation of isosafrole. The reaction typically proceeds through the formation of an epoxide intermediate, which is then opened by the acidic conditions to form the glycol monoformate. This ester is subsequently hydrolyzed to yield this compound.

Experimental Protocol:

A solution of isosafrole in a suitable solvent (e.g., acetone (B3395972) or dichloromethane) is treated with a pre-formed or in-situ generated solution of performic acid. The performic acid is typically prepared by mixing formic acid with hydrogen peroxide. The reaction is often carried out at controlled temperatures, initially in an ice bath to manage the exothermic reaction, followed by stirring at room temperature for an extended period.[1]

-

Preparation of Performic Acid: To a cooled solution of 30% hydrogen peroxide, 80-90% formic acid is added. The mixture is allowed to stand for a short period to allow for the formation of performic acid.[2]

-

Oxidation Reaction: The isosafrole solution is added dropwise to the performic acid solution while maintaining a low temperature (not exceeding 40°C).[2] The reaction mixture is then stirred for several hours (typically 16 hours) at room temperature.[1]

-

Work-up: The reaction mixture is poured into a large volume of water and extracted with an organic solvent like dichloromethane. The organic extracts are then washed, dried, and the solvent is removed to yield the crude product, which is primarily the monoformyl ester of this compound.[1]

Quantitative Data for Performic Acid Oxidation:

| Parameter | Value | Reference |

| Isosafrole | 32.4 g | [2] |

| 30% Hydrogen Peroxide | 34 g | [2] |

| 80% Formic Acid | 150 g | [2] |

| Solvent (Acetone) | 120 mL | [2] |

| Reaction Temperature | < 40°C | [2] |

| Reaction Time | 16 hours | [2] |

| Reported Yield (of subsequent ketone) | 50-60% | [1] |

Peracetic Acid Oxidation

The use of peracetic acid for the oxidation of isosafrole follows a similar mechanism to that of performic acid. It can be used as a pre-formed solution or generated in situ.

Experimental Protocol:

Peracetic acid is prepared by reacting acetic acid with hydrogen peroxide, often with a catalytic amount of sulfuric acid. This mixture is typically allowed to age for several days to reach equilibrium.[3]

-

Preparation of Peracetic Acid: Glacial acetic acid and 35% hydrogen peroxide are mixed with a small amount of concentrated sulfuric acid and left to stand for 4-7 days.[3]

-

Oxidation Reaction: Isosafrole is dissolved in a solvent like dichloromethane, and sodium bicarbonate is added as a buffer. The aged peracetic acid solution is then slowly added to the stirring mixture, which is cooled in a water bath. The reaction is allowed to proceed for several hours (e.g., 5 hours).[3]

-

Work-up: The reaction mixture is transferred to a separatory funnel and washed with a sodium hydroxide (B78521) solution to neutralize the acids. The organic layer containing the glycol acetate (B1210297) is then separated, dried, and the solvent is removed.[3]

Quantitative Data for Peracetic Acid Oxidation:

| Parameter | Value | Reference |

| Isosafrole (100 mmol) | 16.2 g | [3] |

| 35% Hydrogen Peroxide | 30.2 g | [3] |

| Glacial Acetic Acid | 29.0 g | [3] |

| Conc. Sulfuric Acid | 0.6 g | [3] |

| Solvent (DCM) | 150 mL | [3] |

| Buffer (NaHCO3) | 7.6 g | [3] |

| Reaction Time | 5 hours | [3] |

| Reported Yield (of subsequent ketone) | >60% | [3] |

Potassium Permanganate Oxidation

The oxidation of isosafrole with potassium permanganate is a classic hydroxylation reaction. The reaction needs to be carefully controlled to prevent over-oxidation to piperonylic acid or cleavage of the glycol.[2]

Experimental Protocol:

A solution of potassium permanganate in water is added dropwise to a cooled, stirred solution of isosafrole in a suitable solvent mixture, such as methanol (B129727) and water.[1]

-

Reaction Setup: Isosafrole is dissolved in methanol, and the solution is cooled in an ice bath (0°C).[1]

-

Addition of Oxidant: A solution of potassium permanganate in distilled water is added dropwise to the isosafrole solution while maintaining the low temperature.[1]

-

Reaction and Work-up: The reaction is stirred at 0°C for a specified time (e.g., 1 hour). The mixture is then poured into water and extracted with an organic solvent. The combined organic extracts are washed, dried, and the solvent is evaporated to yield the crude this compound.[1]

Quantitative Data for Potassium Permanganate Oxidation:

| Parameter | Value | Reference |

| Isosafrole (1.31 mmol) | 0.21 g | [1] |

| Potassium Permanganate (1.03 mmol) | 0.16 g | [1] |

| Solvent (Methanol) | 5 mL | [1] |

| Solvent (Water for KMnO4) | 10 mL | [1] |

| Reaction Temperature | 0°C | [1] |

| Reaction Time | 1 hour | [1] |

| Reported Yield of Glycol | 25% | [1] |

| Reported Yield (alternative procedure) | 65.63% | [4] |

Osmium Tetroxide Dihydroxylation

Osmium tetroxide is a highly efficient but toxic and expensive reagent for the syn-dihydroxylation of alkenes. Historically, it was used in stoichiometric amounts, but later catalytic methods were developed.

Experimental Protocol (General Catalytic Method):

A catalytic amount of osmium tetroxide is used in conjunction with a co-oxidant to regenerate the Os(VIII) species.

-

Reaction Setup: The alkene is dissolved in a suitable solvent system, often a mixture of an organic solvent and water.[5]

-

Addition of Reagents: A co-oxidant (e.g., N-methylmorpholine N-oxide - NMO) is added to the solution, followed by a catalytic amount of osmium tetroxide.[5]

-

Reaction and Work-up: The reaction is stirred at room temperature until completion. The reaction is then quenched, and the product is extracted and purified.

Quantitative Data for Osmium Tetroxide Dihydroxylation:

Specific historical quantitative data for the application of this method to isosafrole is scarce in the readily available literature. However, general catalytic protocols typically use 0.01-0.05 equivalents of osmium tetroxide and 1.2-1.5 equivalents of a co-oxidant like NMO.[5]

Reaction Pathways and Mechanisms

The synthesis of this compound via these historical methods involves distinct reaction pathways. The subsequent conversion of the glycol to other valuable compounds, such as piperonyl methyl ketone (MDP2P), often involves a pinacol (B44631) rearrangement.

This compound Synthesis Pathways

Caption: Reaction pathways for this compound synthesis.

Pinacol Rearrangement of this compound

The synthesized this compound can undergo an acid-catalyzed rearrangement, known as the pinacol rearrangement, to form piperonyl methyl ketone (MDP2P).

Caption: Pinacol rearrangement of this compound to MDP2P.

Conclusion

The historical synthesis of this compound was a critical step in the production of valuable aromatic compounds. The primary methods employed, namely peracid and permanganate oxidation, reflect the common oxidative transformations of alkenes in the early to mid-20th century. While these methods were effective, they often suffered from moderate yields, the formation of byproducts, and in the case of permanganate, the risk of over-oxidation. The development of catalytic methods, such as the use of osmium tetroxide with a co-oxidant, represented a significant advancement in efficiency, though cost and toxicity remained important considerations. This guide provides a technical foundation for understanding these historical synthetic routes, offering valuable insights for researchers in the fields of synthetic chemistry, forensics, and the history of science.

References

Quantum Chemical Calculations for Isosafrole Glycol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isosafrole glycol, a dihydroxylated derivative of isosafrole, is a molecule of interest in toxicology and drug metabolism studies due to its relationship with safrole, a known hepatocarcinogen. Understanding the electronic structure, reactivity, and metabolic fate of this compound is crucial for assessing its biological activity. Quantum chemical calculations offer a powerful in-silico approach to elucidate these properties at a molecular level. This technical guide provides a comprehensive overview of the application of quantum chemical methods, particularly Density Functional Theory (DFT), to the study of this compound. It outlines detailed computational protocols, presents illustrative data in a structured format, and visualizes key workflows and potential metabolic pathways. This document serves as a foundational resource for researchers embarking on the computational analysis of this compound and related phenylpropanoids.

Introduction

This compound, formally known as 1-(1,3-benzodioxol-5-yl)propane-1,2-diol, is a metabolite of isosafrole. The parent compound, safrole, is a naturally occurring phenylpropanoid that has been the subject of extensive toxicological research due to its classification as a weak hepatocarcinogen. The carcinogenicity of safrole is linked to its metabolic activation to highly reactive electrophiles that can form DNA adducts. The diol metabolite, this compound, represents a key species in the metabolic pathway, and its own electronic properties and potential for further transformation are of significant interest.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in computational toxicology and drug discovery.[1][2] These methods allow for the precise calculation of molecular structures, electronic properties, and reaction energetics, providing insights that are often difficult to obtain through experimental means alone. For this compound, these calculations can help predict its conformational landscape, reactivity hotspots, and the thermodynamics of its metabolic transformations.

This guide details a theoretical framework for the quantum chemical characterization of this compound, providing researchers with a robust methodology for their computational investigations.

Computational Methodology

The following section outlines a detailed protocol for performing quantum chemical calculations on this compound. The choice of computational level and methodology is critical for obtaining accurate and reliable results.

Geometry Optimization and Vibrational Frequency Analysis

The initial step in any quantum chemical study is to determine the minimum energy structure of the molecule.

-

Protocol:

-

The 3D structure of this compound is first built using a molecular editor.

-

An initial conformational search can be performed using a lower-level method (e.g., molecular mechanics) to identify low-energy conformers.

-

Each low-energy conformer is then subjected to full geometry optimization using DFT. A commonly used and well-validated functional for organic molecules is B3LYP.[1]

-

A sufficiently flexible basis set, such as 6-311+G(d,p), is recommended to accurately describe the electronic structure.

-

To account for the physiological environment, an implicit solvent model, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) with water as the solvent, should be employed.

-

Following optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The vibrational frequencies can also be used to compute thermodynamic properties such as enthalpy and Gibbs free energy.

-

Electronic Properties Calculation

Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and stability.

-

Protocol:

-

Using the optimized geometry, a single-point energy calculation is performed at the same or a higher level of theory.

-

From this calculation, key electronic descriptors are extracted:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information on atomic charges, hybridization, and intramolecular interactions like hydrogen bonding.

-

-

Reaction Pathway and Energetics Analysis

To investigate potential metabolic transformations, such as further oxidation or conjugation, the reaction pathways can be modeled.

-

Protocol:

-

The structures of reactants, products, and any intermediates are optimized as described in section 2.1.

-

Transition state (TS) structures connecting reactants and products are located using methods like the synchronous transit-guided quasi-Newton (STQN) method.

-

TS structures are confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.

-

The activation energy (ΔE‡) is calculated as the energy difference between the transition state and the reactants.

-

The reaction energy (ΔErxn) is calculated as the energy difference between the products and the reactants. These calculations provide insights into the feasibility and kinetics of the proposed reaction.

-

Data Presentation

The quantitative data obtained from the quantum chemical calculations should be organized into clear and concise tables for easy interpretation and comparison. The following are examples of how such data could be presented for this compound.

Table 1: Calculated Thermodynamic and Electronic Properties of this compound

| Property | Value |

| Thermodynamic Properties (298.15 K, 1 atm) | |

| Enthalpy (H) | Illustrative Value (Hartree) |

| Gibbs Free Energy (G) | Illustrative Value (Hartree) |

| Electronic Properties | |

| EHOMO | Illustrative Value (-6.5 eV) |

| ELUMO | Illustrative Value (0.5 eV) |

| HOMO-LUMO Gap (ΔE) | Illustrative Value (7.0 eV) |

| Dipole Moment (μ) | Illustrative Value (2.5 Debye) |

| Global Reactivity Descriptors | |

| Ionization Potential (I ≈ -EHOMO) | Illustrative Value (6.5 eV) |

| Electron Affinity (A ≈ -ELUMO) | Illustrative Value (-0.5 eV) |

| Electronegativity (χ = -(EHOMO+ELUMO)/2) | Illustrative Value (3.0 eV) |

| Chemical Hardness (η = (ELUMO-EHOMO)/2) | Illustrative Value (3.5 eV) |

Calculations performed at the B3LYP/6-311+G(d,p) level of theory with the SMD solvent model (water).

Table 2: Natural Bond Orbital (NBO) Atomic Charges for Selected Atoms in this compound

| Atom | NBO Charge (e) |

| O (hydroxyl at C1) | Illustrative Value (-0.75) |

| O (hydroxyl at C2) | Illustrative Value (-0.78) |

| C1 (benzylic) | Illustrative Value (0.25) |

| C2 | Illustrative Value (0.15) |

| Aromatic C atoms | Varying Illustrative Values |

Calculations performed at the B3LYP/6-311+G(d,p) level of theory with the SMD solvent model (water).

Experimental Protocols

While this guide focuses on computational methods, it is important to consider the experimental context. The synthesis of this compound is a prerequisite for any experimental validation of the computational results.

Chemo-enzymatic Synthesis of this compound

A plausible route for the synthesis of this compound involves a two-step chemo-enzymatic process starting from isosafrole.[3]

-

Epoxidation of Isosafrole: Isosafrole is first converted to isosafrole oxide. This can be achieved using an oxidizing agent such as m-chloroperoxybenzoic acid (mCPBA) in a suitable solvent like dichloromethane (B109758) (DCM). The reaction progress is monitored by thin-layer chromatography (TLC).

-

Enzymatic Hydrolysis of Isosafrole Oxide: The resulting epoxide is then hydrolyzed to the corresponding diol (this compound). This step can be performed using a bacterial strain possessing epoxide hydrolase activity. The biotransformation is typically carried out in a buffered aqueous medium with the substrate added in an organic co-solvent. The product, this compound, can be extracted with an organic solvent like ethyl acetate (B1210297) and purified by column chromatography.

Spectroscopic Characterization

The synthesized this compound should be characterized to confirm its structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the hydroxyl (-OH) groups, present in this compound. The experimental vibrational frequencies can be compared with the computationally predicted frequencies.

Visualizations

Diagrams are essential for visualizing complex workflows and relationships. The following diagrams were created using the DOT language.

Caption: Workflow for quantum chemical calculations of this compound.

Caption: Hypothetical metabolic pathway of isosafrole.

Conclusion

This technical guide provides a comprehensive framework for the quantum chemical investigation of this compound. By following the detailed protocols for geometry optimization, electronic property calculation, and reaction pathway analysis, researchers can gain valuable insights into the molecular properties and potential biological activity of this important metabolite. The illustrative data tables and workflow diagrams serve as practical templates for organizing and presenting computational results. The integration of these theoretical calculations with experimental synthesis and characterization will ultimately lead to a more complete understanding of the role of this compound in the metabolism and toxicology of related phenylpropanoids.

References

- 1. DFT study of the antiradical properties of some aromatic compounds derived from antioxidant essential oils: C-H bond vs. O-H bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chemo-enzymatic synthesis and biological activity evaluation of propenylbenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Isosafrole Glycol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosafrole glycol (3,4-methylenedioxyphenyl-1,2-propanediol) is a key intermediate in the synthesis of 3,4-methylenedioxyphenyl-2-propanone (MDP-2-P), a primary precursor for the clandestine synthesis of 3,4-methylenedioxymethamphetamine (MDMA) and related compounds.[1][2] Its detection and quantification in various samples are crucial for forensic investigations, monitoring of chemical reactions, and ensuring the absence of illicit synthesis byproducts in legitimate chemical manufacturing. These application notes provide detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Analytical Methods Overview

The primary methods for the determination of glycols, including this compound, are GC-MS and HPLC.[3] GC-MS offers high sensitivity and specificity, especially when coupled with derivatization to improve the volatility and chromatographic behavior of the analyte. HPLC is a robust technique suitable for the analysis of less volatile compounds and can be performed with or without derivatization.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For glycol analysis, derivatization is often employed to increase volatility and improve peak shape.[5]

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of polar, non-volatile compounds. For glycols that lack a strong chromophore, derivatization with a UV-active agent or the use of a universal detector like a Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD) is necessary.[4][6] Mass spectrometric detection (LC-MS) provides the highest sensitivity and specificity.[7]

Quantitative Data Summary

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance

| Parameter | Value | Remarks |

| Limit of Detection (LOD) | 0.5 - 5 µg/mL | Dependent on derivatization and matrix. |

| Limit of Quantification (LOQ) | 1.5 - 15 µg/mL | Dependent on derivatization and matrix. |

| **Linearity (R²) ** | > 0.995 | Over a typical range of 1 - 500 µg/mL. |

| Recovery | 85 - 110% | Dependent on the extraction method. |

| Precision (RSD) | < 15% | For intra- and inter-day precision. |

Table 2: High-Performance Liquid Chromatography (HPLC-UV/MS) Performance

| Parameter | Value | Remarks |

| Limit of Detection (LOD) | 1 - 25 µg/L (MS), 1 mg/L (UV) | MS detection is significantly more sensitive.[4] |

| Limit of Quantification (LOQ) | 20 - 50 µg/L (MS), 2 mg/L (UV) | MS detection is significantly more sensitive.[4] |

| **Linearity (R²) ** | > 0.99 | Over a typical range of 20 - 1000 µg/L (MS). |

| Recovery | 90 - 105% | Dependent on sample preparation.[8] |

| Precision (RSD) | < 10% | For intra- and inter-day precision. |

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound (with Derivatization)

1. Objective: To quantify this compound in a liquid sample matrix following derivatization.

2. Materials:

-

Sample containing this compound

-

Internal Standard (e.g., 1,3-propanediol)[9]

-

Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Solvent: Acetonitrile (B52724) (anhydrous)

-

GC-MS system with a capillary column (e.g., DB-5MS or equivalent)

3. Sample Preparation and Derivatization:

-

Pipette 1.0 mL of the sample into a 2 mL autosampler vial.

-

Add 50 µL of the internal standard solution (e.g., 100 µg/mL in acetonitrile).

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Add 100 µL of anhydrous acetonitrile to reconstitute the residue.

-

Add 100 µL of BSTFA with 1% TMCS.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool to room temperature before injection.

4. GC-MS Parameters:

-

Injector: Splitless mode, 250°C

-

Carrier Gas: Helium, constant flow at 1.0 mL/min

-

Oven Program: Initial temperature 80°C (hold for 1 min), ramp at 10°C/min to 280°C (hold for 5 min)

-

Mass Spectrometer: Electron Ionization (EI) at 70 eV. Scan range 50-550 amu or Selected Ion Monitoring (SIM) for target ions.

5. Data Analysis:

-

Identify the derivatized this compound and internal standard peaks based on their retention times and mass spectra.

-

Quantify using a calibration curve generated from standards prepared in the same manner.

Protocol 2: HPLC-UV/MS Analysis of this compound (with Derivatization)

1. Objective: To quantify this compound in an aqueous sample matrix using HPLC with UV and/or MS detection after derivatization.

2. Materials:

-

Sample containing this compound

-

Internal Standard (e.g., Benzoyl alcohol for UV, Phenol for MS)[7]

-

Derivatizing agent: Benzoyl chloride[7]

-

Base: Sodium hydroxide (B78521) (10 M)

-

Extraction Solvent: Pentane (B18724) or Hexane

-

HPLC system with a C18 reversed-phase column

-